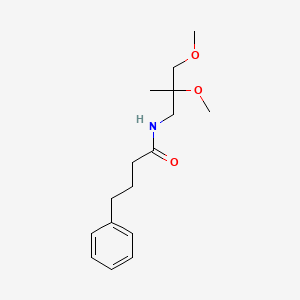

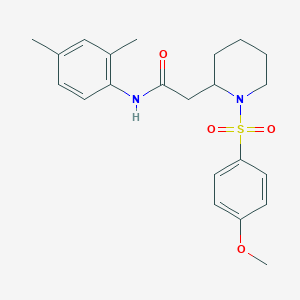

N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine backbone and various substituents, which have been the focus of several studies due to their potential biological activities. The presence of sulfonyl and acyl groups in these compounds is of particular interest in the realm of synthetic organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, the synthesis of N-sulfonyl piperidines was achieved by reacting benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to various N-substituted derivatives . Similarly, another study reported the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution with different electrophiles . These methods typically involve the use of weak bases and polar aprotic solvents or sodium hydride and N,N-Dimethylformamide (DMF) for the substitution reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The sulfonyl group attached to the piperidine nitrogen is a common feature in these molecules, which is further elaborated by the attachment of various aryl or aralkyl groups through an acetamide linker . Spectral data such as 1H-NMR, IR, and mass spectrometry are typically used to elucidate the structures of these synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves the modification of the piperidine nitrogen through acylation or sulfonylation. Anodic methoxylation of piperidine derivatives has been studied, showing that the presence of N-acyl and N-sulfonyl groups can influence the outcome of the methoxylation process, leading to the formation of α-monomethoxy or α,α'-dimethoxy derivatives depending on the electrolytes and anodes used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the substituents attached to the piperidine ring. The introduction of sulfonyl and acyl groups can affect the compound's solubility, boiling point, melting point, and stability. The presence of these groups can also impact the compound's biological activity, as seen in the screening against various enzymes and bacteria, where the synthesized compounds exhibited a range of activities from moderate to significant .

科学的研究の応用

Antibacterial, Antifungal, and Anthelmintic Activities

Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a closely related compound, has shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. Molecular docking studies have indicated that these compounds bind similarly to target proteins as standard compounds, demonstrating their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents for detecting latent fingerprints on various surfaces (Khan et al., 2019).

Analgesic Properties

A study on the crystal structure of a capsaicinoid with a similar structural motif found that the compound exhibited analgesic properties due to its specific structural conformation, which might imply potential analgesic applications for related compounds (Park et al., 1995).

Enzyme Inhibition

Compounds synthesized with the sulfonyl piperidinyl acetamide structure have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These studies have shown good activity, particularly in some derivatives, indicating the therapeutic potential of such compounds in enzyme-related disorders (Virk et al., 2018).

Antibacterial Potentials

Another study on acetamide derivatives bearing piperidin and oxadiazole cores evaluated their antibacterial potential, revealing moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. This suggests their utility in developing new antibacterial agents (Iqbal et al., 2017).

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16-7-12-21(17(2)14-16)23-22(25)15-18-6-4-5-13-24(18)29(26,27)20-10-8-19(28-3)9-11-20/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKXFVVAFREGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

C=O)(C)C](/img/structure/B2520431.png)

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)